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Compound of Interest

Compound Name: LY3295668

Cat. No.: B608743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aurora kinase A inhibitor LY3295668 (also

known as AK-01) with other notable Aurora kinase inhibitors, Alisertib (MLN8237) and

Barasertib (AZD1152). The information presented is supported by experimental data from

publicly available research to aid in the independent verification of LY3295668's selectivity

profile.

Comparative Selectivity Profile of Aurora Kinase
Inhibitors
The following table summarizes the inhibitory activity of LY3295668, Alisertib, and Barasertib

against Aurora A and Aurora B kinases. This data, compiled from various biochemical and cell-

based assays, highlights the distinct selectivity profiles of each compound.
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Compound Target Assay Type
Potency
(nM)

Selectivity
(Fold)

Off-Target
Information

LY3295668

(AK-01)
Aurora A

Biochemical

(Ki)
0.8[1][2]

>1000-fold

vs. Aurora

B[2]

EphA2 (92%

inhibition at 1

µM)[3]

Aurora B
Biochemical

(Ki)
1038[2][4]

Alisertib

(MLN8237)
Aurora A

Cell-free

(IC50)
1.2[5][6][7]

>200-fold vs.

Aurora B[6]

Minimal

activity

against 205

other

kinases[6]

Aurora B
Cell-free

(IC50)
396.5[6][8]

Barasertib

(AZD1152-

HQPA)

Aurora A
Biochemical

(Ki)
1369[9][10]

~3700-fold

selective for

Aurora B

High

specificity

against a

panel of 50

other

kinases[10]

Aurora B
Biochemical

(Ki)
0.36[9][10]

Aurora B
Cell-free

(IC50)
0.37[11][12]

Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the mechanism of action and the methods used for selectivity profiling, the

following diagrams are provided.
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Figure 1. Simplified Aurora A signaling pathway and the inhibitory action of LY3295668.
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Experimental Workflow for Kinase Inhibitor Selectivity Profiling
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Figure 2. General experimental workflow for determining the selectivity profile of a kinase
inhibitor.

Detailed Experimental Protocols
To facilitate the independent verification of the presented data, detailed protocols for key

experimental assays are provided below.

LanthaScreen® Eu Kinase Binding Assay
This biochemical assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)

based method to measure the binding affinity of an inhibitor to a kinase.

Materials:

Kinase: Recombinant human Aurora A or Aurora B

Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer (specific tracer

concentration to be optimized for each kinase)

Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

Test Compounds: LY3295668, Alisertib, Barasertib, and a known inhibitor as a positive

control (e.g., Staurosporine)

384-well, low-volume, black microplate

TR-FRET compatible plate reader

Procedure:

Reagent Preparation:

Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in assay buffer. For

Aurora A, a final concentration of 5 nM kinase and 2 nM antibody is a common starting

point[13].
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Prepare a 3X solution of the tracer in assay buffer. The optimal tracer concentration should

be determined experimentally and is typically near its Kd for the kinase[13].

Prepare serial dilutions of the test compounds at 3X the final desired concentration in

assay buffer containing the same percentage of DMSO as the final assay conditions.

Assay Assembly:

Add 5 µL of the 3X test compound dilution to the wells of the 384-well plate.

Add 5 µL of the 3X kinase/antibody mixture to each well.

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

Incubation:

Incubate the plate at room temperature for 60 minutes, protected from light[13].

Data Acquisition:

Read the plate on a TR-FRET plate reader using an excitation wavelength of 340 nm and

emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647

acceptor).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Aurora Kinase Activity Assay (Phospho-
Histone H3)
This assay measures the inhibition of Aurora B kinase activity in a cellular context by

quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.
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Materials:

Cell Line: HeLa or NCI-H446 cells

Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and

antibiotics

Test Compounds: LY3295668, Alisertib, Barasertib

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-GAPDH or β-

actin (loading control)

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

Western Blotting reagents and equipment

Microplate reader for quantification (optional)

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of the test compounds for a specified time

(e.g., 1-24 hours). Include a DMSO-treated vehicle control.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in lysis buffer on ice.

Clarify the lysates by centrifugation.

Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.

Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10)

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe with the loading control antibody.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the phospho-Histone H3 signal to the loading control.

Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

KiNativ™ Kinase Profiling Assay
This chemoproteomic platform provides a broad assessment of a compound's kinase selectivity

in a near-native cellular environment.

Materials:

Cell Lysate: Prepared from the cell line of interest (e.g., NCI-H446)

Test Compound: LY3295668

Desthiobiotin-ATP or -ADP acyl-phosphate probe
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Streptavidin-agarose beads

Trypsin

LC-MS/MS system (e.g., hybrid quadrupole-Orbitrap)

Procedure:

Lysate Preparation and Treatment:

Prepare a cell lysate and quantify the protein concentration.

Treat aliquots of the lysate with the test compound at various concentrations or a vehicle

control (DMSO)[14].

Probe Labeling:

Add the desthiobiotin-ATP/ADP probe to the treated lysates to covalently label the ATP-

binding site of active kinases[14]. Kinases bound by the inhibitor will be less available for

probe labeling.

Enrichment of Labeled Peptides:

Digest the proteins in the lysate with trypsin.

Enrich the biotinylated peptides using streptavidin-agarose beads[14].

LC-MS/MS Analysis:

Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase

active-site peptides.

Data Analysis:

Compare the abundance of labeled peptides from the inhibitor-treated samples to the

vehicle control to determine the percent inhibition for each identified kinase.
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This provides a comprehensive profile of the kinases inhibited by the compound at a given

concentration.

This guide provides a framework for the independent verification of LY3295668's selectivity. For

the most accurate and reproducible results, it is recommended to consult the original research

articles cited and to optimize assay conditions for your specific laboratory setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608743#independent-verification-of-ly3295668-s-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b608743#independent-verification-of-ly3295668-s-selectivity-profile
https://www.benchchem.com/product/b608743#independent-verification-of-ly3295668-s-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

